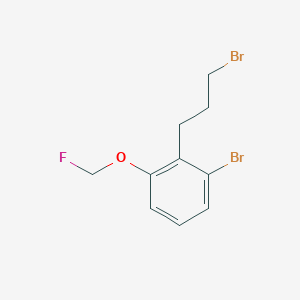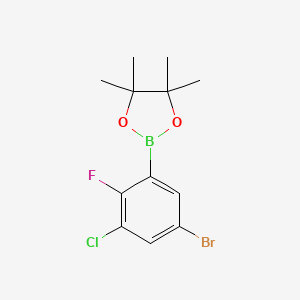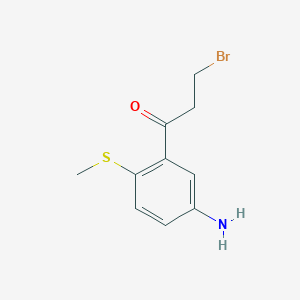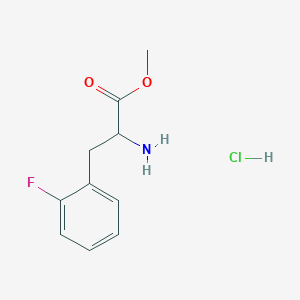
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to introduce a bromine atom at a specific position on the benzene ring.
Alkylation: The brominated benzene is then subjected to alkylation with 3-bromopropyl bromide to introduce the 3-bromopropyl group.
Fluoromethoxylation: Finally, the compound undergoes fluoromethoxylation to introduce the fluoromethoxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atoms or to modify the existing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield phenols, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It is utilized in the design and fabrication of advanced materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(3-bromopropyl)-4-(fluoromethoxy)benzene: Similar structure but with the fluoromethoxy group at a different position.
1-Bromo-2-(3-chloropropyl)-3-(fluoromethoxy)benzene: Similar structure but with a chlorine atom instead of a bromine atom in the propyl group.
1-Bromo-2-(3-bromopropyl)-3-(methoxymethoxy)benzene: Similar structure but with a methoxymethoxy group instead of a fluoromethoxy group.
Uniqueness
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.
Propriétés
Formule moléculaire |
C10H11Br2FO |
|---|---|
Poids moléculaire |
326.00 g/mol |
Nom IUPAC |
1-bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11Br2FO/c11-6-2-3-8-9(12)4-1-5-10(8)14-7-13/h1,4-5H,2-3,6-7H2 |
Clé InChI |
GKGKEYXNQFXYJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CCCBr)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)








